molecular formula C16H21BrO3 B1325878 Ethyl 8-(2-bromophenyl)-8-oxooctanoate CAS No. 898751-34-3

Ethyl 8-(2-bromophenyl)-8-oxooctanoate

Cat. No. B1325878
M. Wt: 341.24 g/mol
InChI Key: WJTDTUAJIIESJQ-UHFFFAOYSA-N
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Description

This compound is an ester with a bromophenyl group. Esters are commonly used in a wide range of applications from plastics to pharmaceuticals due to their versatile chemical properties . The bromophenyl group is a common motif in medicinal chemistry, often used to increase the potency and selectivity of drug molecules .


Molecular Structure Analysis

The compound likely has a planar structure around the ester group, with the bromophenyl and octanoate groups extending out from this plane . The bromine atom may participate in halogen bonding, which could influence its interactions with other molecules .


Chemical Reactions Analysis

Esters can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents . The bromophenyl group could potentially undergo further electrophilic aromatic substitution reactions, or the carbon-bromine bond could be broken via nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. As an ester, it would likely have a higher boiling point than the corresponding alcohol or carboxylic acid due to the polarity of the carbonyl group . The presence of the bromine atom could increase its density and molecular weight .

Scientific Research Applications

1. Synthetic Applications in Radical Cyclisation

Ethyl 8-(2-bromophenyl)-8-oxooctanoate and its derivatives have been utilized as building blocks in radical cyclisation reactions, particularly for synthesizing tri- and tetra-cyclic heterocycles. This includes its use in alkylation of azoles, leading to the formation of new 6-membered rings attached to azoles through intramolecular homolytic aromatic substitution (Allin et al., 2005).

2. Involvement in Chemoenzymatic Synthesis

The compound plays a role in the chemoenzymatic synthesis of hydroxy-γ-decalactone. For instance, its reduction with immobilized baker's yeast has been reported, demonstrating high diastereoselectivity and enantioselectivity (Fadnavis et al., 1999).

3. Contribution to the Synthesis of Lactones and Lactams

Ethyl 8-(2-bromophenyl)-8-oxooctanoate derivatives are used as intermediates in the synthesis of lactones and lactams. These compounds have shown cytotoxicity against various leukemia cell lines, demonstrating potential in medicinal chemistry (Albrecht et al., 2010).

4. Role in Antifungal and Antimicrobial Studies

Derivatives of Ethyl 8-(2-bromophenyl)-8-oxooctanoate have exhibited promising in vitro antifungal activities. These findings indicate their potential as novel fungicides (Cvetković et al., 2019).

5. Application in Asymmetric Synthesis

The compound is involved in the asymmetric synthesis of key intermediates like epoxyoctanal, which are crucial in the production of biologically active molecules (Tsuboi et al., 1987).

6. Utility in the Synthesis of Novel Pyrazoline Derivatives

It has been used in the synthesis of novel pyrazoline derivatives, which are significant in inhibiting enzymes like human carbonic anhydrase and acetylcholinesterase (Turkan et al., 2019).

Future Directions

The study of esters and bromophenyl compounds is a rich field with many potential directions for future research. These could include the synthesis of new compounds, the development of more efficient or selective synthetic methods, or the discovery of new applications in fields like medicinal chemistry or materials science .

properties

IUPAC Name

ethyl 8-(2-bromophenyl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrO3/c1-2-20-16(19)12-6-4-3-5-11-15(18)13-9-7-8-10-14(13)17/h7-10H,2-6,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTDTUAJIIESJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645540
Record name Ethyl 8-(2-bromophenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-(2-bromophenyl)-8-oxooctanoate

CAS RN

898751-34-3
Record name Ethyl 2-bromo-η-oxobenzeneoctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898751-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 8-(2-bromophenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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